molecular formula C17H14N2O3S2 B2865686 3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896284-64-3

3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2865686
CAS RN: 896284-64-3
M. Wt: 358.43
InChI Key: IPVXTCPIIZSMAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to elucidate the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group might undergo hydrolysis, and the methylsulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Theoretical and Computational Studies

A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds structurally related to "3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide". The research highlighted the potential of these compounds against COVID-19 through computational calculations and molecular docking studies. The sulfonamides showed promising ADMET properties and selectivity indices, underlining their significance in drug discovery processes (Fahim & Ismael, 2021).

Synthesis and Characterization of Novel Compounds

Research by Sen and Cukurovalı (2020) involved the synthesis of a new sulfonyl derivative, showcasing the diverse chemical modifications possible with the sulfonyl group. The study contributed to the understanding of molecular structures and properties through X-ray diffraction, FT-IR, and NMR spectroscopy, providing a basis for further application in medicinal chemistry (Sen & Cukurovalı, 2020).

Drug Metabolism and Pharmacokinetics

Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a compound with a sulfonamide group similar to "3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide". The study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide derivatives, crucial for the development of orally active pharmaceuticals (Yue et al., 2011).

Pharmacological Activities

The synthesis and evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives by Kumar et al. (2013) demonstrated the antimicrobial and antitubercular potential of these compounds. The research underscores the importance of sulfonamide derivatives in addressing infectious diseases, offering a pathway for the development of new therapeutic agents (Kumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine or materials science .

properties

IUPAC Name

3-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-24(21,22)14-9-5-8-13(10-14)16(20)19-17-18-15(11-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXTCPIIZSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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